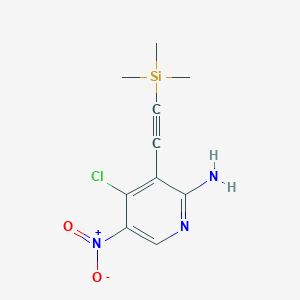
4-Chloro-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine
Cat. No. B8348042
Key on ui cas rn:
1310729-71-5
M. Wt: 269.76 g/mol
InChI Key: QTVQYLVDKZGCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08426411B2
Procedure details


To a solution of 4-chloro-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine (2.36 g, 8.76 mmol) in DMF (30 mL) was added potassium fluoride on alumina (40 wt %, 3.2 g, 22 mmol). The suspension was stirred at about ambient temperature for about 2 h. Activated charcoal (0.23 g) was added and the suspension was filtered though Celite®, washed with DMF (200 mL). The solvent was removed under reduced pressure and the residue was triturated with petroleum ether (50 mL, b.p. 30-60° C.). The solid was filtered, washed with petroleum ether (4×25 mL, b.p. 30-60° C.), and dried in vacuo to give 4-chloro-3-ethynyl-5-nitropyridin-2-amine (2.12 g, 89%) as a brown solid: LC/MS (Table 1, Method c) Rt=1.32 min; MS m/z 196 (M−H)−.
Quantity
2.36 g
Type
reactant
Reaction Step One




Yield
89%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=[C:4]([NH2:11])[C:3]=1[C:12]#[C:13][Si](C)(C)C.[F-].[K+].C>CN(C=O)C>[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=[C:4]([NH2:11])[C:3]=1[C:12]#[CH:13] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.36 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=NC=C1[N+](=O)[O-])N)C#C[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.23 g
|
|
Type
|
reactant
|
|
Smiles
|
C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The suspension was stirred at about ambient temperature for about 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the suspension was filtered though Celite®
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with DMF (200 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was triturated with petroleum ether (50 mL, b.p. 30-60° C.)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with petroleum ether (4×25 mL, b.p. 30-60° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=NC=C1[N+](=O)[O-])N)C#C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.12 g | |
| YIELD: PERCENTYIELD | 89% | |
| YIELD: CALCULATEDPERCENTYIELD | 122.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
